molecular formula C9H8ClN5O B1324928 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide CAS No. 952183-16-3

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide

Cat. No. B1324928
CAS RN: 952183-16-3
M. Wt: 237.64 g/mol
InChI Key: QYBQGVWHJXUUMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been reported . These hybrids were synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, has been established by NMR and MS analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have been reported .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. They can interact with various biological targets and have shown promising cytotoxic activities against different cancer cell lines. For instance, certain triazole derivatives have demonstrated significant cytotoxic effects against the Hela cell line, with some compounds exhibiting activity at concentrations lower than 12 μM . This suggests that 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could potentially be explored as an anticancer agent, particularly in targeting cervical cancer.

Antibacterial Agents

The triazole core is integral to many clinically important antibacterial agents. It has been incorporated into drugs like itraconazole and voriconazole, which are used in clinical therapy for their antifungal properties . The structural similarity of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide to these compounds suggests it could be developed into a new class of antibacterial agents, possibly offering a novel mechanism of action against resistant bacterial strains.

Antiviral Agents

Compounds containing the 1,2,4-triazole moiety, such as ribavirin, have been used as antiviral agents . The ability of triazole derivatives to inhibit viral replication makes them candidates for the development of new antiviral drugs. Research into 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could focus on its potential application in treating viral infections, including emerging diseases.

Antimigraine Effects

The triazole ring is found in antimigraine medications like rizatriptan . This suggests that triazole derivatives, including 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide , could be investigated for their efficacy in treating migraine headaches, potentially leading to new therapeutic options for patients.

Anxiolytic Properties

Alprazolam, which contains a triazole ring, is widely used for its anxiolytic (anti-anxiety) effects . The structural features of triazole derivatives that contribute to their anxiolytic activity could be present in 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide , making it a candidate for the development of new anxiolytic drugs.

Antidepressant Applications

Trazodone is another example of a triazole-containing drug with antidepressant properties . The potential for 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide to act on similar pathways could be explored, aiming to create antidepressants with improved efficacy or reduced side effects.

Antitumoral Effects

Letrozole and anastrozole are antitumoral agents that also feature the triazole ring . They work by inhibiting aromatase, an enzyme involved in estrogen synthesis. 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could be studied for its potential to inhibit similar targets, offering new avenues for cancer treatment, especially hormone-dependent cancers.

Synthesis of Heterocyclic Compounds

The synthesis of 1,2,4-triazole derivatives is a field of interest in organic chemistry, with various methods developed for their preparation . 2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide could serve as a precursor or intermediate in the synthesis of more complex heterocyclic compounds, expanding the chemical space for drug discovery and development.

Future Directions

The future directions for similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, include their use as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

2-chloro-4-(1,2,4-triazol-1-yl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5O/c10-8-3-6(15-5-12-4-13-15)1-2-7(8)9(16)14-11/h1-5H,11H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBQGVWHJXUUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(1H-1,2,4-triazol-1-yl)benzohydrazide

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